ZQ-16

Vue d'ensemble

Description

Ce composé a montré une activité significative dans l'activation de la mobilisation du calcium médiée par le GPR84, l'inhibition de l'accumulation d'adénosine monophosphate cyclique, la phosphorylation des kinases régulées par le signal extracellulaire 1 et 2, la désensibilisation et l'internalisation du récepteur, et l'interaction récepteur-β-arrestine .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction

La synthèse du ZQ-16 implique la réaction de l'hexylthiol avec la 6-hydroxy-4(3H)-pyrimidinone dans des conditions spécifiques. La réaction nécessite généralement un solvant tel que le diméthylsulfoxyde et peut impliquer un chauffage pour faciliter la réaction. Le produit est ensuite purifié en utilisant des techniques telles que la chromatographie liquide haute performance pour atteindre une pureté ≥98% .

Méthodes de Production Industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de solvants et de réactifs de qualité industrielle, et les conditions de réaction sont optimisées pour une production à grande échelle. Le produit final est soumis à des mesures rigoureuses de contrôle qualité pour garantir une pureté et une cohérence élevées .

Analyse Des Réactions Chimiques

Types de Réactions

Le ZQ-16 subit plusieurs types de réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction : Le composé peut également subir des réactions de réduction, conduisant à la formation de dérivés réduits.

Substitution : this compound peut participer à des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.

Réactifs et Conditions Communes

Oxydation : Des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure d'aluminium et de lithium sont généralement utilisés.

Substitution : Divers nucléophiles ou électrophiles peuvent être utilisés en fonction de la réaction de substitution souhaitée.

Principaux Produits Formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des thiols ou d'autres formes réduites .

Applications de Recherche Scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier l'activation du récepteur GPR84 et les voies de signalisation.

Biologie : Employé dans des essais cellulaires pour étudier le rôle du GPR84 dans divers processus biologiques.

Médecine : Applications thérapeutiques potentielles dans le traitement des maladies liées au dysfonctionnement du GPR84, telles que les maladies inflammatoires.

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant le GPR84 et les voies associées

Mécanisme d'Action

This compound exerce ses effets en activant sélectivement le récepteur GPR84. Cette activation conduit à une cascade d'événements de signalisation intracellulaire, y compris la mobilisation du calcium, l'inhibition de l'accumulation d'adénosine monophosphate cyclique, et la phosphorylation des kinases régulées par le signal extracellulaire 1 et 2. Ces événements de signalisation entraînent diverses réponses cellulaires, telles que la désensibilisation du récepteur, l'internalisation et l'interaction avec la β-arrestine .

Applications De Recherche Scientifique

ZQ-16 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study GPR84 receptor activation and signaling pathways.

Biology: Employed in cellular assays to investigate the role of GPR84 in various biological processes.

Medicine: Potential therapeutic applications in treating diseases related to GPR84 dysfunction, such as inflammatory diseases.

Industry: Utilized in the development of new drugs targeting GPR84 and related pathways

Mécanisme D'action

ZQ-16 exerts its effects by selectively activating the GPR84 receptor. This activation leads to a cascade of intracellular signaling events, including calcium mobilization, inhibition of cyclic adenosine monophosphate accumulation, and phosphorylation of extracellular signal-regulated kinases 1 and 2. These signaling events result in various cellular responses, such as receptor desensitization, internalization, and interaction with β-arrestin .

Comparaison Avec Des Composés Similaires

Composés Similaires

Agonistes du GPR40 : Composés qui activent le récepteur GPR40, un autre récepteur des acides gras libres.

Agonistes du GPR41 : Composés qui ciblent le récepteur GPR41.

Agonistes du GPR119 : Composés qui activent le récepteur GPR119.

Agonistes du GPR120 : Composés qui ciblent le récepteur GPR120.

Unicité du ZQ-16

This compound est unique par sa forte sélectivité et sa puissance pour le récepteur GPR84. Contrairement aux autres agonistes des récepteurs des acides gras libres, this compound n'a pas d'activité sur le GPR40, le GPR41, le GPR119 ou le GPR120, ce qui en fait un outil précieux pour étudier les voies et les fonctions spécifiques du GPR84 .

Activité Biologique

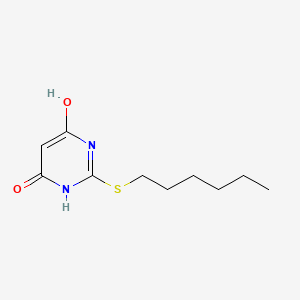

ZQ-16, also known as 2-(hexylthio)-pyrimidine-4,6-diol, is a selective agonist for the GPR84 receptor, which is part of the G protein-coupled receptor (GPCR) family. The compound has garnered attention for its role in mediating various biological processes, particularly those related to inflammation and metabolism. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on cellular functions, and potential therapeutic applications.

This compound exhibits selective agonistic activity at the GPR84 receptor with an effective concentration (EC50) of approximately 139 nM. It has been shown to activate neutrophils and induce reactive oxygen species (ROS) production, which plays a critical role in the immune response. Notably, this compound does not elicit responses from other related receptors such as GPR40, GPR41, GPR119, or GPR120 at concentrations up to 100 μM .

Neutrophil Activation

The activation of neutrophils by this compound involves the assembly of NADPH oxidase, leading to ROS generation. In studies where naïve human neutrophils were stimulated with this compound, a significant increase in ROS production was observed. Interestingly, when neutrophils were pre-treated with FPR2-specific agonists, the ROS response to this compound was further enhanced, indicating a complex interaction between different GPCR signaling pathways .

Inflammatory Response

This compound's role in inflammation is underscored by its ability to modulate neutrophil activity. The compound's activation of GPR84 has been linked to increased ROS production and subsequent inflammatory responses. This mechanism suggests that this compound could potentially be utilized in treating conditions characterized by excessive inflammation.

Metabolic Regulation

GPR84 is also implicated in metabolic processes. Research indicates that GPR84 signaling can influence lipid metabolism and energy homeostasis. Given that this compound selectively activates this receptor, it may have applications in metabolic disorders where GPR84 plays a regulatory role .

Study on ROS Production

A pivotal study investigated the effects of this compound on ROS production in neutrophils. The results demonstrated that this compound significantly enhanced superoxide release when neutrophils were pre-treated with specific agonists. This finding emphasizes the compound's potential as a modulator of immune responses .

Structural Insights

Recent structural studies have provided insights into how this compound interacts with the GPR84 receptor. These studies highlighted specific amino acid interactions crucial for receptor activation, which could inform future drug design targeting GPR84-related pathways .

Comparative Data Table

| Parameter | This compound | Other GPR84 Agonists |

|---|---|---|

| EC50 | 139 nM | Varies |

| Receptor Specificity | Selective for GPR84 | Non-selective or mixed |

| Primary Action | Induces ROS production | Varies |

| Role in Inflammation | Enhances neutrophil activation | Depends on agonist |

Propriétés

IUPAC Name |

2-hexylsulfanyl-4-hydroxy-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2S/c1-2-3-4-5-6-15-10-11-8(13)7-9(14)12-10/h7H,2-6H2,1H3,(H2,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYXOAKRMLQKLQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCSC1=NC(=CC(=O)N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.